Propoxyphenyl sildenafil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

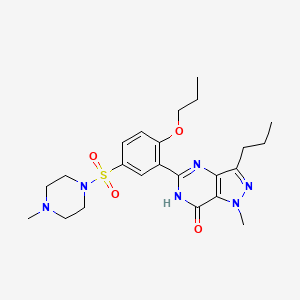

Propoxyphenyl sildenafil is a compound with the molecular formula C23H32N6O4S and a molecular weight of 488.60 . It is a member of the Propoxyphenyl Sildenafil API family . It is derived from sildenafil, a widely-used medication for erectile dysfunction .

Molecular Structure Analysis

The molecular structure of Propoxyphenyl sildenafil is similar to that of thiohomosildenafil, except that the ethoxy group attached to the phenyl ring is replaced by a propoxy group . The structure was established based on a comparison of chromatographic and spectroscopic behavior with other sildenafil analogues .Physical And Chemical Properties Analysis

Propoxyphenyl sildenafil is a colorless or slightly yellow crystalline powder . It is soluble in alcohol, methanol, and acetic acid, but insoluble in water . The melting point of Propoxyphenyl sildenafil is approximately 104-105°C .Scientific Research Applications

Erectile Dysfunction and Pulmonary Arterial Hypertension

Propoxyphenyl sildenafil is a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5), which is approved for the treatment of erectile dysfunction and pulmonary arterial hypertension . It works by inhibiting PDE5, the enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue .

Vasodilation and Smooth Muscle Relaxation

The biochemical action of Propoxyphenyl sildenafil is pivotal in research applications that investigate the underlying mechanisms of vasodilation and smooth muscle relaxation . By selectively inhibiting PDE5, it provides a unique tool for scientists to study the intricate pathways that regulate blood flow and tissue oxygenation .

Pain Management

Recent research has explored the potential therapeutic effect of sildenafil in pain management . The varying distribution of PDE5 across organs makes it a promising candidate for pain relief studies .

Cancer Treatment

Sildenafil has been studied for its potential therapeutic effect in various types of cancer . Its role in regulating blood flow and tissue oxygenation could potentially be leveraged in cancer treatment .

Alzheimer’s Disease and Depression

Research has also explored the potential of sildenafil in the treatment of neurological conditions such as Alzheimer’s disease and depression . The drug’s impact on blood flow and oxygenation might have beneficial effects on brain health .

Treatment of Raynaud’s Phenomenon and Digital Ulcers

Sildenafil has been studied for its potential use in the treatment of Raynaud’s phenomenon and digital ulcers . Its vasodilation properties could potentially help improve blood flow in these conditions .

Wound Healing

The potential of sildenafil in wound healing has been explored in recent research . Its ability to regulate blood flow and tissue oxygenation could potentially aid in the healing process .

Treatment of Retinopathy, Gastric Ulcer, Colitis, Nephropathy, and Lung Injuries

Sildenafil has been studied for its potential therapeutic effect in various other conditions such as retinopathy, gastric ulcer, colitis, nephropathy, and lung injuries . Its role in regulating blood flow and tissue oxygenation could potentially be leveraged in the treatment of these conditions .

Safety And Hazards

Future Directions

The future of Propoxyphenyl sildenafil and related compounds looks promising, with ongoing research and innovations aimed at enhancing their effectiveness and minimizing side effects . Researchers are exploring targeted delivery systems that can direct sildenafil specifically to the penile tissues, potentially reducing the required dosage and minimizing side effects .

properties

IUPAC Name |

1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-7-18-20-21(28(4)26-18)23(30)25-22(24-20)17-15-16(8-9-19(17)33-14-6-2)34(31,32)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHQLYOWYJTHOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propoxyphenyl sildenafil | |

CAS RN |

877777-10-1 |

Source

|

| Record name | Propoxyphenyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877777101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPOXYPHENYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JW56253DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)

![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)

![(5R)-2,2,8,8,9,9-Hexamethyl-3,3-diphenyl-5-[3-(trimethylsilyl)-2-propyn-1-yl]-4,7-ddioxa-3,8-disilad](/img/no-structure.png)

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)

![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)